4,6-Dimorpholino-2-pyrimidinyl methyl sulfide
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Overview
Description
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide is a chemical compound with the molecular formula C13H20N4O2S and a molecular weight of 296.39 g/mol.
Preparation Methods
The synthesis of 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide typically involves nucleophilic substitution reactions. The process begins with the formation of two C-N bonds of morpholine substituents with the pyrimidine core. This is achieved by reacting 4,6-dimorpholino-2-chloropyrimidine with an excess of morpholine . The reaction conditions often include the use of solvents like ethanol and bases such as sodium bicarbonate .
Chemical Reactions Analysis
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its effects on biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide can be compared to other pyrimidine derivatives such as:
4,6-Dimorpholino-2-chloropyrimidine: A precursor in the synthesis of this compound.
2,4-Dimorpholino-6-chloropyrimidine: Another related compound with similar chemical properties.
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.
Properties
IUPAC Name |
4-(2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-20-13-14-11(16-2-6-18-7-3-16)10-12(15-13)17-4-8-19-9-5-17/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLAIYZDZLQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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